molecular formula C12H13NO4S B6056392 ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate

ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate

Cat. No. B6056392
M. Wt: 267.30 g/mol
InChI Key: HENSCJMPPYGVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate, also known as EMD-1214063, is a chemical compound that has been studied for its potential use in treating various diseases and disorders.

Mechanism of Action

The exact mechanism of action of ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors involved in inflammation and pain. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate in lab experiments is its potential as a therapeutic agent for various diseases and disorders. Additionally, this compound has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and use in certain research settings.

Future Directions

There are several future directions for the study of ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate. One potential direction is the development of this compound-based therapies for various diseases and disorders such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Finally, the synthesis method of this compound could be optimized to increase its availability and use in lab experiments.

Synthesis Methods

Ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of this compound has been described in detail in several research articles, and it involves the use of various organic solvents and reagents such as 4-chloro-6-methylpyridine-3-carbaldehyde, ethyl thioglycolate, and sodium hydride.

Scientific Research Applications

Ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate has been studied for its potential use in treating various diseases and disorders such as cancer, inflammation, and pain. Several research articles have reported the anti-inflammatory and analgesic effects of this compound in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

ethyl 2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-3-16-9(14)6-18-11-10-8(4-7(2)13-11)5-17-12(10)15/h4H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENSCJMPPYGVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC2=C1C(=O)OC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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